

benzyl(1,3-thiazol-5-ylmethyl)amine chemical properties and structure

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Compound of Interest

Compound Name: benzyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B6151702

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Benzyl(1,3-thiazol-5-ylmethyl)amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **benzyl(1,3-thiazol-5-ylmethyl)amine**. Due to the limited availability of public domain experimental data, this document focuses on the confirmed structural and basic chemical information. Further experimental characterization would be required for a more in-depth understanding of this compound's physicochemical and biological profile.

Chemical Identity and Properties

Benzyl(1,3-thiazol-5-ylmethyl)amine is a heterocyclic amine containing a thiazole ring, a fundamental scaffold in medicinal chemistry. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 355008-63-8.^[1] While detailed experimental physical properties are not readily available in the surveyed literature, its basic molecular characteristics have been established.

Table 1: Chemical and Physical Properties of **Benzyl(1,3-thiazol-5-ylmethyl)amine**

Property	Value	Source
CAS Number	355008-63-8	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ S	[1][2]
Molecular Weight	204.29 g/mol	[1][2]
Canonical SMILES	C1(=CN=CS1)CNCC2=CC=C C=C2	[1]
LogP (Predicted)	2.82380	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Commercial suppliers indicate that spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), may be available upon request, suggesting that the compound has been synthesized and characterized.[1][3] However, this data is not publicly accessible.

Chemical Structure

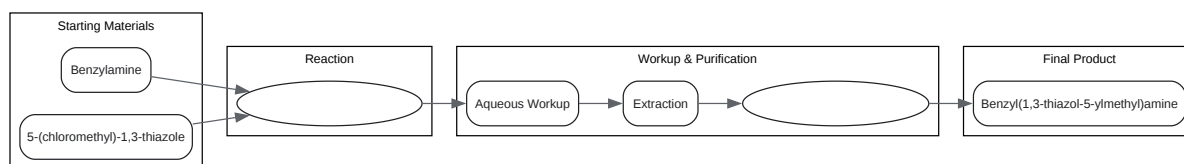
The structure of **benzyl(1,3-thiazol-5-ylmethyl)amine** consists of a central 1,3-thiazole ring. A benzylamine group is attached to the C5 position of the thiazole ring via a methylene bridge. The structural formula, as determined from its SMILES representation, is depicted below.

Caption: 2D structure of **benzyl(1,3-thiazol-5-ylmethyl)amine**.

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of **benzyl(1,3-thiazol-5-ylmethyl)amine**. While general synthetic methods for thiazole derivatives are known, a procedure tailored to this particular molecule is not publicly documented.

For researchers interested in synthesizing this compound, a potential synthetic route could involve the following conceptual steps, which would require experimental optimization.



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Caption: Conceptual synthetic workflow for **benzyl(1,3-thiazol-5-ylmethyl)amine**.

This proposed pathway involves the nucleophilic substitution of a halogenated thiazole precursor with benzylamine. The reaction conditions, including solvent, temperature, and base, would need to be determined experimentally. Purification would likely involve standard techniques such as extraction and column chromatography.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of **benzyl(1,3-thiazol-5-ylmethyl)amine**. While many thiazole-containing compounds exhibit a wide range of pharmacological effects, including antitumor and anti-inflammatory properties, the specific activity of this compound has not been reported.^[4] Consequently, there are no known signaling pathways associated with this molecule.

Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.

Conclusion

Benzy(1,3-thiazol-5-ylmethyl)amine is a structurally defined chemical entity with confirmed molecular formula and weight. However, a significant gap exists in the public domain regarding its experimental physicochemical properties, detailed synthetic and analytical protocols, and its

biological activity. This technical guide summarizes the currently available information and highlights the need for further research to fully characterize this compound for potential applications in drug discovery and development.

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